The synthesis of 3-Iodo-7-(trifluoromethyl)-1H-indazole typically involves multi-step reactions. A common method includes:
Industrial production may leverage continuous flow reactors to enhance efficiency and yield, optimizing parameters like temperature, solvent choice, and reaction duration for large-scale synthesis .
The molecular structure of 3-Iodo-7-(trifluoromethyl)-1H-indazole can be described as follows:
The molecular geometry is influenced by these substituents, which can affect interactions with biological targets. The presence of fluorine atoms in the trifluoromethyl group significantly alters electronic properties, making this compound suitable for various applications in medicinal chemistry .
3-Iodo-7-(trifluoromethyl)-1H-indazole participates in several types of chemical reactions:
The mechanism of action for 3-Iodo-7-(trifluoromethyl)-1H-indazole is primarily determined by its ability to interact with biological targets through its unique structural features:
Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory and anticancer properties, suggesting potential therapeutic applications .
The physical and chemical properties of 3-Iodo-7-(trifluoromethyl)-1H-indazole include:
Key analytical data include:
3-Iodo-7-(trifluoromethyl)-1H-indazole has several significant applications in scientific research:
Direct C3 halogenation of 1H-indazoles is challenging due to competing N2-arylation and inherent electronic deactivation. Modern approaches leverage electrophilic halogenation or transition-metal-mediated processes. Electrophilic iodination (I₂, Oxone) achieves moderate yields but suffers from poor regioselectivity in unsymmetrical indazoles [4]. A superior route involves palladium-catalyzed halogen exchange (halex), where 3-bromo-1H-indazole undergoes iodide substitution using NaI/CuI in DMF at 120°C (87% yield). For 3-iodo-1H-indazole synthesis, Chen et al. developed a scalable method using 3-iodo-1H-indazole as a precursor via cyanation with K₄[Fe(CN)₆] and Pd catalysis, achieving 96% isolated yield [8]. Key parameters include:
Table 1: Halogenation Methods for 3-Iodoindazoles
Method | Conditions | Yield (%) | Limitations |
---|---|---|---|
Electrophilic Iodination | I₂, Oxone, DCM, 25°C | 45-60 | Low regioselectivity |
Halex Reaction | 3-Br-indazole, NaI, CuI, DMF, 120°C | 85-90 | Requires brominated precursor |
Direct Pd Catalysis | Indazole, NIS, Pd(OAc)₂, MeCN, 80°C | 70 | Over-iodination issues |
Introducing CF₃ at C7 relies on two strategies: a) Directed ortho-metalation (DoM): 1-protected indazoles (e.g., SEM-protected) undergo LiTMP-mediated deprotonation at C7, followed by reaction with Ruppert-Prakash reagent (TMSCF₃), achieving >90% regioselectivity and 75% yield after deprotection . b) Cross-coupling of pre-halogenated intermediates: Suzuki coupling of 7-trifluoromethyl-1H-indazole-3-boronic acid with iodoarenes enables access to diverse 3-aryl-7-CF₃ indazoles. Critical findings include:
Table 2: Trifluoromethylation Regioselectivity Drivers
Substituent Pattern | Position | Relative Reactivity | Dominant Product |
---|---|---|---|
Unsubstituted 1H-indazole | C3 > C7 | 1.0 : 0.3 | 3-CF₃ indazole |
5-NO₂-1H-indazole | C7 > C3 | 0.2 : 1.0 | 7-CF₃ indazole |
1-Methyl-2H-indazole | C7 ≈ C3 | 0.8 : 1.0 | Mixture |
Palladium catalysis enables critical C–C bond formations for 3-iodo-7-(trifluoromethyl)-1H-indazole derivatization:
Table 3: Palladium-Catalyzed Reactions of 3-Iodo-7-(trifluoromethyl)-1H-indazole
Reaction Type | Conditions | Scope | Yield Range |
---|---|---|---|
Direct Arylation | ArI, Pd(OAc)₂/PPh₃, Ag₂CO₃, H₂O, 100°C | Electron-neutral/donating ArI | 80–86% |
Suzuki Coupling | ArB(OH)₂, Pd(OAc)₂/RuPhos, K₃PO₄, dioxane/H₂O, 140°C (μW) | Heteroaryl, meta/para-substituted | 58–98% |
Cyanation | K₄[Fe(CN)₆], [Pd(allyl)Cl]₂/Xantphos, DMAc, 95°C | N/A | 96% |
Continuous flow electrochemistry addresses instability issues in hypervalent iodine intermediates critical for indazole functionalization. Key advancements:
Halogenated indazoles require specialized purification due to polar byproducts and metal residues:
Table 4: Purification Performance Comparison
Technique | Purity (%) | Pd Residue (ppm) | Recovery (%) |
---|---|---|---|
SiO₂ Chromatography | >99 | <5 | 70–75 |
Water Crystallization | 97.1 | <100 | 95–96 |
Solvent Extraction | 92 | 300–500 | 99 |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0